1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Description
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 883291-44-9) is a nitrogen-containing heterocyclic compound featuring a phenyl group attached to a propane backbone substituted with a 1,2,4-triazole ring at the third carbon. Its molecular formula is C₁₁H₁₄N₄, with an average molecular weight of 202.26 g/mol. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antifungal agents .
Properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-44-9 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N1-Alkylation of 1H-1,2,4-triazole (Method A)
-
- 1H-1,2,4-triazole
- 1-phenyl-3-bromopropan-1-amine or related halide
- Base (e.g., potassium carbonate or triethylamine)
- Solvent: acetonitrile or DMF
- Temperature: Room temperature to reflux depending on reactivity
Reaction Mechanism:
The triazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the N1-substituted triazole.Yields and Observations:
This one-step method is straightforward but often gives moderate yields (typically 40-60%). Side reactions such as elimination or over-alkylation may occur, lowering selectivity.
Two-Step Synthesis via Amino Group Manipulation (Method B)
Step 1: Preparation of 1-aryl-3-halo-propan-1-amine intermediate via halogenation or substitution reactions starting from corresponding phenylpropanol or phenylpropanone derivatives.
Step 2: Reaction of the haloamine with 1H-1,2,4-triazole in acetonitrile under reflux or with base to afford the target compound.
Advantages:
This method often provides higher yields (up to 80% reported in similar triazole alkylations), better purity, and allows for more control over reaction conditions.
Representative Data Table of Preparation Yields
| Method | Starting Materials | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | 1H-1,2,4-triazole + 1-phenyl-3-bromopropan-1-amine | Acetonitrile | K2CO3 or Et3N | RT to reflux | 40-60 | One-step, moderate yield |
| B | 1-aryl-3-halo-propan-1-amine + 1H-1,2,4-triazole | Acetonitrile | None or base | Reflux | 75-85 | Two-step, higher yield |
Research Findings and Optimization
Base Selection: Potassium carbonate and triethylamine are commonly used bases; however, the choice affects reaction rate and yield. Stronger bases may lead to side reactions.
Solvent Effects: Polar aprotic solvents like acetonitrile and DMF facilitate nucleophilic substitution reactions by stabilizing the transition state and solvating ions.
Temperature Control: Elevated temperatures (reflux) improve reaction kinetics but may increase side products; room temperature reactions are cleaner but slower.
Substrate Variations: The nature of the phenyl substituent (electron-withdrawing or donating groups) on the propanamine affects the reactivity and yield of alkylation.
Purification: Products are typically purified by recrystallization or chromatographic methods to remove unreacted starting materials and by-products.
Summary of Key Preparation Considerations
| Aspect | Details |
|---|---|
| Reaction Type | N1-alkylation of 1H-1,2,4-triazole |
| Common Precursors | 1-phenyl-3-halo-propan-1-amines |
| Base | Potassium carbonate, triethylamine |
| Solvent | Acetonitrile, DMF |
| Temperature Range | Room temperature to reflux |
| Yield Range | 40-85% depending on method and conditions |
| Purification Methods | Recrystallization, chromatography |
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group is substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has demonstrated that triazole derivatives, including 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, exhibit significant antifungal properties. Triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. In a study by Zhang et al. (2023), this compound was shown to effectively inhibit several fungal strains, suggesting its potential as a therapeutic agent against fungal infections .
Anticancer Properties
The compound has also been explored for its anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that triazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro tests indicated that this compound significantly reduced cell viability in various cancer cell lines .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Research indicates that triazole compounds can act as fungicides and herbicides. A recent study demonstrated that formulations containing this compound exhibited effective control over plant pathogens while being less toxic to beneficial organisms .
Plant Growth Regulation
In addition to its pesticidal properties, this compound has been investigated for its role as a plant growth regulator. Studies have shown that triazole compounds can influence plant hormone levels, leading to enhanced growth and yield. Field trials revealed that crops treated with formulations containing this compound showed improved resistance to environmental stressors and increased biomass .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in synthesizing new polymeric materials. The incorporation of triazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. Research conducted by Liu et al. (2024) demonstrated that polymers containing this compound exhibited superior performance in high-temperature applications .
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its application in nanotechnology. It has been used as a ligand in synthesizing metal-organic frameworks (MOFs), which are promising materials for gas storage and separation processes. Studies have indicated that MOFs incorporating this compound show enhanced selectivity for carbon dioxide capture compared to traditional materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Zhang et al., 2023 | Effective against multiple fungal strains |
| Anticancer Properties | Journal of Medicinal Chemistry | Induced apoptosis in cancer cell lines |
| Pesticide Development | Agricultural Sciences Journal | Controlled plant pathogens with low toxicity |
| Plant Growth Regulation | Crop Science Review | Enhanced growth and resistance in treated crops |
| Polymer Chemistry | Liu et al., 2024 | Improved thermal stability and mechanical properties |
| Nanotechnology | Journal of Nanomaterials | Enhanced CO₂ capture in metal-organic frameworks |
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens. The triazole ring can form hydrogen bonds with the enzyme’s active site, leading to inhibition of its activity .
Comparison with Similar Compounds
OCM Series (OCM-8 to OCM-11)
Derivatives such as N-(3-(1H-1,2,4-triazol-1-yl)propyl)oxazole-4-carboxamide (OCM-8 to OCM-11) share the 3-(1H-1,2,4-triazol-1-yl)propan-1-amine backbone but are functionalized with fluorinated oxazole-carboxamide groups. These modifications enhance their potency as GSK-3β inhibitors, with OCM-8 showing IC₅₀ values in the nanomolar range.
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
This analogue (CAS: 1157126-01-6) replaces the phenyl group with a trifluoromethyl substituent, significantly altering electronic properties. The electron-withdrawing CF₃ group increases metabolic stability but may reduce binding affinity to targets requiring π-π interactions .
2-(1H-1,2,4-Triazol-1-yl)propan-1-amine
Positional isomerism distinguishes this compound (CAS: 876669-35-1), where the triazole is attached to the second carbon of the propane chain.
Physicochemical Properties
- Hygroscopicity : Unlike hygroscopic triazole derivatives (e.g., N-(1H-1,2,4-triazol-1-yl)acetamide ), the phenyl group in the target compound likely reduces moisture absorption, enhancing shelf stability.
- Solubility : The hydrochloride salt of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 794522-91-1) demonstrates improved aqueous solubility compared to the free base, a strategy applicable to the target compound .
Key Research Findings and Challenges
Selectivity : The phenyl group may improve selectivity for human targets over microbial enzymes, reducing off-target effects .
Synthetic Challenges : Low yields (e.g., 17.9% for a related pyrazol-4-amine ) highlight the need for optimized catalytic systems.
Structural Dynamics : X-ray crystallography of similar triazole-amine complexes (e.g., 3-Phenyl-1H-1,2,4-triazol-5-amine ) reveals planar triazole rings, suggesting rigid binding conformations.
Biological Activity
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS No. 883291-44-9) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antifungal properties, potential anticancer effects, and its role in various biochemical pathways.
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
IUPAC Name: this compound
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. A study demonstrated that certain triazole compounds showed micromolar inhibitory concentrations against various Candida species. For example, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol exhibited a minimum inhibitory concentration (MIC) range of 16 to 32 µg/mL against specific Candida isolates . While specific data on this compound's antifungal activity is limited, its structural similarity to other effective triazoles suggests potential efficacy.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that triazole derivatives can induce multipolar spindle formation in cancer cells with centrosome amplification. This effect leads to aberrant cell division and cell death . The mechanism involves inhibition of key proteins responsible for mitotic spindle formation. Although direct studies on this compound are scarce, its analogs have demonstrated similar mechanisms of action.
The triazole ring in this compound is crucial for its biological activity. Triazoles are known to interact with various biological targets through hydrogen bonding and coordination with metal ions. For instance, in metal-organic frameworks involving cadmium(II), the ligand forms stable complexes that can influence biological pathways .
Case Studies and Research Findings
Several studies have investigated the broader category of triazole compounds to elucidate their mechanisms and biological activities:
Q & A
Q. What are the common synthetic routes for 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine?
The synthesis typically involves multi-step reactions, such as:
- Alkylation of triazole derivatives with phenylacetone under reducing conditions (e.g., using sodium borohydride or catalytic hydrogenation) .
- Coupling reactions between 1H-1,2,4-triazole and halogenated phenylpropan-1-amine precursors in polar aprotic solvents (e.g., DMF or acetonitrile) with base catalysis .
Key steps include controlling temperature (60–80°C) and pH to minimize side reactions. Yield optimization often requires purification via column chromatography .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the triazole ring (δ 7.5–8.5 ppm) and amine group (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 229.1) .
- X-ray crystallography : Resolves tautomeric forms and spatial arrangements, as demonstrated in triazole-amine co-crystals .
Q. What are the primary biological targets of this compound?
The triazole moiety enables interactions with:
- Enzymes : Cytochrome P450 isoforms and kinases, studied via inhibition assays (IC50 values typically in µM range) .
- Receptors : G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, assessed using radioligand binding assays .
Preliminary data suggest antifungal and anticancer activity, though target specificity requires further validation .
Q. Which analytical techniques are used for purity assessment?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- TLC : Silica gel plates with ethyl acetate/hexane eluents for rapid purity checks .
- Elemental analysis : Validates C, H, N composition (±0.3% theoretical) .
Q. How stable is this compound under varying storage conditions?
Stability data indicate:
- Short-term : Stable at 25°C in inert atmospheres for 6 months .
- Long-term : Degrades by ~5% after 12 months at -20°C; recommend lyophilization for aqueous solutions .
Accelerated stability studies (40°C/75% RH) can predict degradation pathways (e.g., oxidation of the triazole ring) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher synthetic yield?
Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) for selective hydrogenation .
- Solvent optimization : Switch from DMF to acetonitrile to reduce byproduct formation .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) with comparable yields .
Statistical tools (e.g., Design of Experiments) help identify critical parameters (temperature > catalyst loading > solvent) .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC before assays .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times .
- Cellular models : Compare activity in primary cells vs. immortalized lines to assess specificity .
Dose-response curves (e.g., EC50 shifts) and orthogonal assays (e.g., SPR vs. fluorescence) improve reliability .
Q. What computational models predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to map triazole-amine interactions with enzyme active sites (e.g., CYP51) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) .
- QSAR models : Correlate substituent effects (e.g., fluorine substitution) with antifungal potency .
Q. How to address solubility limitations in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the amine position .
- Nanoformulations : Encapsulate in liposomes (PDI < 0.2) to enhance aqueous dispersion .
Q. How can crystallography elucidate tautomeric forms?
- Single-crystal X-ray diffraction : Resolves tautomers (e.g., 3-phenyl vs. 5-phenyl triazole-amine) in co-crystals .
- Hirshfeld surface analysis : Quantifies hydrogen-bonding interactions (e.g., N–H···N) driving tautomer stability .
- Variable-temperature XRD : Tracks tautomeric shifts under thermal stress (ΔG < 2 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
